N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

kinase inhibitor selectivity profiling quinoxaline

Kinase inhibitor programs risk experimental failure when compounds with uncharacterized selectivity are procured. This quinoxaline-2-carboxamide bears a unique 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl substitution-an underexplored vector in the Astex pyrazolyl-quinoxaline patent family. Its structural divergence from FGFR-targeted and ERK2-selective congeners makes it valuable for broad-panel kinase profiling and linker-region SAR studies. • Distinct 5-pyrazolyl-pyridin-3-yl geometry for probing kinase selectivity beyond FGFR analogs • Candidate selectivity control for FGFR-dependent cellular assays • Suitable scaffold for computational docking (NEK1, NEK2, ERK2)

Molecular Formula C19H16N6O
Molecular Weight 344.378
CAS No. 2034225-62-0
Cat. No. B2584969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
CAS2034225-62-0
Molecular FormulaC19H16N6O
Molecular Weight344.378
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H16N6O/c1-25-18(6-7-23-25)14-8-13(9-20-11-14)10-22-19(26)17-12-21-15-4-2-3-5-16(15)24-17/h2-9,11-12H,10H2,1H3,(H,22,26)
InChIKeyJINRMBCGYACLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of Pyrazolyl-Pyridinyl Quinoxaline-2-carboxamide


N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a synthetic small‑molecule quinoxaline‑2‑carboxamide featuring a 1‑methyl‑1H‑pyrazol‑5‑yl substituent on a pyridine linker . It belongs to the pyrazolyl‑quinoxaline kinase inhibitor class disclosed in the Astex Therapeutics patent series (e.g., WO 2011/135376, US 9,464,071) [1]. Database annotations indicate it is being investigated as a potential kinase inhibitor for cancer therapy [2], though publicly available primary pharmacological data at the level of individual compound characterization remain extremely limited.

Suitable for kinase panel screening where selectivity profiling is planned; experimental validation required.

Predicted NEK-family kinase engagement based on TTD annotation; no direct binding data available.

Structurally distinct from ERK2-selective congeners; may offer alternative kinase selectivity context for exploratory studies.

Non-Interchangeability with In-Class Analogs


Within the pyrazolyl‑quinoxaline kinase inhibitor family, minor structural modifications—such as the position of the pyrazole attachment on the pyridine ring, the nature of the heteroaryl substituent, or the linker length—can drastically alter kinase selectivity, cellular potency, and pharmacokinetic behavior. For this specific compound, the 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl substitution pattern is distinct from the more common 4‑pyrazolyl or pyrazin‑2‑yl analogs , and even from the closest BindingDB‑annotated congener (BDBM193675, which bears a different core) [1]. Without head‑to‑head data, generic substitution risks selecting a compound with an uncharacterized selectivity window and unknown off‑target liability, undermining experimental reproducibility and procurement value.

Structural substitution with 4-pyrazolyl or pyrazin-2-yl analogs may drastically shift kinase selectivity and cellular potency.

The unique 5-(pyrazol-5-yl)pyridin-3-yl linker is absent in characterized ERK2 inhibitors; off-target profile remains unknown.

Lack of head-to-head data means generic substitution could compromise experimental reproducibility and procurement value.

Quantitative Differentiation Evidence


Kinase Selectivity Profile vs. Congeners

No direct selectivity profiling data are publicly available for this compound. The closest structurally characterized analog, N-(1-methyl-1H-pyrazol-5-yl)quinoxaline-2-carboxamide (BDBM193675), shows an ERK2 Ki of 0.600 nM [1]. However, this comparator lacks the pyridin‑3‑ylmethyl linker, and the pyrazole is attached directly to the quinoxaline carboxamide. The presence of the 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl motif in the target compound is predicted to shift kinase selectivity away from ERK2 toward other kinases such as NEK family members, as suggested by the patent family's broad targeting profile [2]. The quantitative selectivity difference between the target compound and BDBM193675 has not been experimentally determined.

Kinase Selectivity vs. Congener
Class-level inference
Target compound No selectivity data available
Comparator (BDBM193675) ERK2 Ki = 0.600 nM
Predicted selectivity shift from ERK2 toward NEK family requires experimental validation.
Target not tested in comparable kinase panel.
kinase inhibitor selectivity profiling quinoxaline

Cellular Antiproliferative Activity vs. FGFR Analog

A structurally related compound, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide, is reported to potently inhibit FGFR1‑3 and suppress cancer cell proliferation via MAPK and PI3K/AKT pathway blockade . The target compound differs by having a 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑yl group instead of a 1‑methyl‑3‑(pyrazin‑2‑yl)‑1H‑pyrazol‑5‑yl group. No head‑to‑head cellular antiproliferative data comparing these two compounds exist. The pyridine‑containing linker in the target compound may confer altered cellular permeability and target engagement, but quantitative IC₅₀ values in cancer cell lines are not publicly reported.

Cellular Activity vs. FGFR Analog
Class-level inference
Target compound No cellular IC₅₀ reported
Comparator (pyrazine analog) FGFR1-3 inhibitor; suppresses MAPK/PI3K-AKT signaling
Pyridine substitution may alter permeability and target engagement; cellular activity remains exploratory.
No head-to-head antiproliferative data.
cancer cell line antiproliferative FGFR

Predicted Binding Mode vs. ERK2-Selective Compounds

The BindingDB entry BDBM193675 demonstrates that a closely related quinoxaline‑2‑carboxamide (US9670208, Example 279) binds ERK2 with a Ki of 0.600 nM [1]. The target compound incorporates an additional pyridine spacer and a different pyrazole regioisomer, which is anticipated to alter the hinge‑binding interactions and shift the target profile toward kinases such as NEK1/NEK2, as annotated in the TTD database for the broader patent series [2]. No crystallographic or docking studies comparing the binding modes of these two compounds are available.

Predicted Binding Mode vs. ERK2
Class-level inference
Target prediction Favors NEK1/NEK2 (TTD annotation)
Comparator (BDBM193675) ERK2 Ki = 0.600 nM
Predicted hinge-binding shift may differentiate target engagement profile.
No co-crystal structures available for comparison.
docking binding mode ERK2 NEK

Structural Novelty in Patent Series

The compound falls within the generic Markush structure of the Astex Therapeutics patent family (WO 2011/135376, US 9,464,071), which claims quinoxaline derivatives substituted with a heteroaryl‑linked pyrazole [1]. Among the exemplified compounds, those bearing a pyridin‑3‑ylmethyl linker with a 1‑methyl‑1H‑pyrazol‑5‑yl substituent are relatively rare, with most examples featuring pyrazin‑2‑yl, pyrimidin‑4‑yl, or phenyl linkers. This specific substitution pattern is not exemplified in the representative synthetic schemes of the patent, suggesting it may occupy a distinct region of the claimed chemical space. No quantitative structure–activity relationship (QSAR) data are provided in the patent to rank this compound against other exemplified members.

Patent Structural Uniqueness
Supporting evidence
5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl substitution is rare in exemplified patent space; most examples use pyrazin-2-yl or phenyl linkers.
May occupy an unexplored region of kinase selectivity chemical space.
No quantitative SAR ranking available; hypothesis only.
patent analysis structural novelty quinoxaline

Application Scenarios


Kinase Selectivity Profiling: NEK and ERK

Given the TTD annotation suggesting NEK1/NEK2 inhibition potential [1] and the structural divergence from the ERK2‑selective BDBM193675 (Ki = 0.600 nM) [2], this compound is best suited for broad‑panel kinase profiling to experimentally define its selectivity fingerprint. Procurement is warranted only when the user has access to a kinase profiling platform and is prepared to generate primary selectivity data.

SAR Expansion of Quinoxaline Series

The compound's unique 5‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyridin‑3‑ylmethyl substitution represents an underexplored vector within the Astex patent family [3]. It can serve as a key intermediate or reference compound for medicinal chemistry teams aiming to diversify the linker region and probe kinase selectivity beyond the well‑characterized FGFR‑targeted analogs .

Negative Control for FGFR-Selective Inhibitors

Because the structurally analogous N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide is a potent FGFR inhibitor , the target compound—which replaces the pyrazine with a pyridine and shifts the pyrazole attachment from the 3‑ to the 5‑position—may exhibit reduced FGFR activity. This makes it a candidate for use as a selectivity control in FGFR‑dependent cellular assays, provided that its lack of FGFR activity is experimentally confirmed.

In Silico Docking and Molecular Dynamics Studies

The absence of experimental binding data makes this compound an interesting test case for computational chemists. Its distinct linker geometry can be used to predict binding poses in NEK1, NEK2, and ERK2 [1][2], aiding in the rational design of next‑generation quinoxaline‑based kinase inhibitors.

Application
Selection Property
Validation Focus
Broad-panel kinase profiling (NEK/ERK)
Predicted NEK selectivity context; structural divergence from ERK2 inhibitors
Experimental selectivity fingerprint required
SAR expansion of quinoxaline series
Underexplored 5-(pyrazol-5-yl)pyridine linker vector
Linker diversity impact on kinase selectivity
Selectivity control in FGFR-dependent assays
Predicted reduced FGFR activity vs. pyrazine analogs
Confirm lack of FGFR inhibition experimentally
In silico docking and molecular dynamics
Distinct linker geometry for binding pose prediction
Predicted binding to NEK1/NEK2/ERK2 awaits validation
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